(2R)-2-amino-N-phenylpropanamide
Description
(2R)-2-Amino-N-phenylpropanamide is a chiral amide derivative characterized by a phenyl group attached to the amide nitrogen and an (R)-configured amino group at the second carbon of the propanamide backbone. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 178.22 g/mol. This compound has been identified as a critical substrate in microbiological assays, where it serves to detect microbial contamination in agricultural products. Enzymatic cleavage by bacteria releases aniline, a volatile organic compound (VOC), enabling diagnostic applications .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(2R)-2-amino-N-phenylpropanamide |
InChI |
InChI=1S/C9H12N2O/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
RUBYQYMLYZMHQR-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=CC=C1)N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N-phenylpropanamide typically involves the reaction of a suitable amine with a phenylpropanamide derivative. One common method is the reductive amination of phenylpropanamide using a chiral amine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of (2R)-2-amino-N-phenylpropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is often achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic solvents like tetrahydrofuran.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
(2R)-2-amino-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-N-phenylpropanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Overview
The following table summarizes key structural analogs of (2R)-2-amino-N-phenylpropanamide, highlighting differences in substituents, stereochemistry, and applications:
Key Comparative Insights
Stereochemical Influence
The (R)-configuration of the amino group in (2R)-2-amino-N-phenylpropanamide is critical for its role as a bacterial substrate. Enantiomers, such as the (S)-form, may exhibit reduced or altered enzymatic recognition, as seen in analogous systems .
Substituent Effects
- N-Substituents: Replacing the phenyl group with bulkier substituents (e.g., methoxy-methyl in ) reduces molecular weight but may limit microbial enzyme accessibility.
- C-Substituents: Hydroxyl or cyano groups () introduce polarity, affecting solubility and target engagement. For instance, the hydroxyl group in (2R)-N-cyclopropyl-2-(4-hydroxyphenoxy)propanamide () could facilitate hydrogen bonding in drug-receptor interactions .
Research Findings and Limitations
- : Demonstrated that (2R)-2-amino-N-phenylpropanamide’s cleavage by bacteria is temperature-dependent, with optimal activity at 25°C. This contrasts with 2-amino-N-(4-methylphenyl)propanamide, which releases p-toluidine and functions at lower temperatures (8–15°C) .
- : Highlighted synthetic methodologies (e.g., DCC coupling) applicable to propanamide derivatives, though the hybrid molecule’s biological data remain unpublished .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
